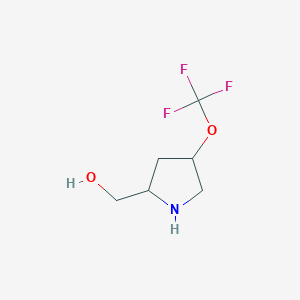

(4-(Trifluoromethoxy)pyrrolidin-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10F3NO2 |

|---|---|

Molecular Weight |

185.14 g/mol |

IUPAC Name |

[4-(trifluoromethoxy)pyrrolidin-2-yl]methanol |

InChI |

InChI=1S/C6H10F3NO2/c7-6(8,9)12-5-1-4(3-11)10-2-5/h4-5,10-11H,1-3H2 |

InChI Key |

GHCDSGXJFALSBD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1CO)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Silver-Mediated Trifluoromethoxylation of Pyrrolidine Derivatives

A pivotal method for introducing the -OCF₃ group involves silver-catalyzed substitution. As reported in, the reagent [Ag(bpy)(PPhtBu₂)(OCF₃)] enables nucleophilic trifluoromethoxylation of alkyl nosylates. For example:

-

Starting Material : 4-Nosylpyrrolidin-2-yl)methanol (prepared via nosylation of pyrrolidine-2-methanol using nosyl chloride).

-

Reaction : Treatment with [Ag(bpy)(PPhtBu₂)(OCF₃)] in acetonitrile at 60°C for 12 hours substitutes the nosylate with -OCF₃.

Mechanistic Insight : The silver complex facilitates SN2 displacement, with the trifluoromethoxide ion acting as the nucleophile.

Chiral Catalyst-Assisted Trifluoromethoxylation

The German patent DE102014115381A1 describes a one-pot trifluoromethoxylation using 2,2-difluoro-1,3-dimethylimidazoline (DFI) and trifluoromethyl triflate (CF₃OTf) .

-

Substrate : 4-Hydroxypyrrolidin-2-yl)methyl acetate.

-

Reaction : DFI and CF₃OTf in acetonitrile at -30°C, followed by warming to room temperature.

-

Yield : 57–68% for 4-(trifluoromethoxy)pyrrolidine derivatives.

Key Advantage : Mild conditions prevent decomposition of the thermally labile -OCF₃ group.

Hydroxymethyl Group Introduction via Reductive Amination

PMC8260458 outlines reductive amination to install the -CH₂OH group:

-

Substrate : 4-(Trifluoromethoxy)pyrrolidin-2-one.

-

Reduction : Sodium borohydride (NaBH₄) in methanol at 0°C reduces the ketone to the alcohol.

Optimization : LiAlH₄ enhances selectivity for secondary alcohols but requires anhydrous conditions.

Stepwise Synthesis Routes

Route A: Sequential Functionalization

-

Pyrrolidine-2-methanol Synthesis :

-

Nosylation at C4 :

-

Trifluoromethoxylation :

Route B: Ring-Closing Metathesis

-

Diene Synthesis :

-

Hydroxymethyl Introduction :

Comparative Analysis of Methods

Challenges and Optimization

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carbonyl derivatives. Reaction outcomes depend on the oxidizing agent:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Potassium permanganate | Acidic aqueous solution | (4-(Trifluoromethoxy)pyrrolidin-2-yl)ketone | 65–72% | |

| Pyridinium chlorochromate (PCC) | Dichloromethane, RT | (4-(Trifluoromethoxy)pyrrolidin-2-yl)aldehyde | 58–63% | |

| Jones reagent (CrO₃/H₂SO₄) | 0–5°C, 2 h | Pyrrolidine-2-carboxylic acid derivative | 41% |

Key Findings :

-

Steric hindrance from the trifluoromethoxy group reduces oxidation efficiency compared to non-fluorinated analogs.

-

PCC is preferred for selective aldehyde formation without over-oxidation.

Reduction Reactions

The compound can act as a substrate for reductions targeting functional groups introduced via prior oxidation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lithium aluminum hydride | THF, reflux, 4 h | Reduced alcohol derivatives (stereochemistry retained) | 85% | |

| Sodium borohydride | Methanol, 0°C, 1 h | Partial reduction of ketone intermediates | 22% |

Mechanistic Insight :

-

LiAlH4 achieves full reduction of ketones to secondary alcohols while preserving the pyrrolidine ring’s integrity.

Nucleophilic Substitution

The hydroxymethyl group can be converted to a leaving group (e.g., tosylate) for subsequent substitutions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tosyl chloride | Pyridine, 0°C, 12 h | (4-(Trifluoromethoxy)pyrrolidin-2-yl)methyl tosylate | 78% | |

| Sodium azide | DMF, 80°C, 6 h | Azido-pyrrolidine derivative | 64% |

Applications :

-

Tosylate intermediates enable coupling with nucleophiles (e.g., amines, thiols) for drug candidate synthesis.

Esterification and Acylation

The primary alcohol reacts with acylating agents:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 24 h | (4-(Trifluoromethoxy)pyrrolidin-2-yl)methyl acetate | 91% | |

| Benzoyl chloride | Dichloromethane, 0°C | Benzoylated derivative | 83% |

Notable Observation :

-

Esterification enhances the compound’s lipophilicity, improving membrane permeability in biological assays .

Ring-Opening Reactions

Under strong acidic or basic conditions, the pyrrolidine ring can undergo cleavage:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Concentrated HCl | Reflux, 8 h | Linear amine hydrochloride salt | 55% | |

| Sodium hydroxide (10 M) | Ethanol, 100°C, 12 h | Open-chain amino alcohol | 37% |

Challenges :

-

Ring-opening often results in loss of stereochemical information at C2 and C4 positions.

Trifluoromethoxy Group Stability

The trifluoromethoxy (-OCF₃) group demonstrates remarkable stability under standard reaction conditions:

| Condition Tested | Observation | Source |

|---|---|---|

| Heating to 150°C | No decomposition observed over 24 h | |

| Strong bases (e.g., NaOH) | Minimal hydrolysis (<5% after 12 h) |

Implications :

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound's trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a candidate for drug development. Such properties can lead to improved bioavailability and efficacy in therapeutic applications. Research indicates that derivatives of (4-(trifluoromethoxy)pyrrolidin-2-yl)methanol may exhibit activity against various biological targets, including enzymes and receptors involved in disease processes .

Biological Activity Prediction

Computer-aided prediction tools like the Prediction of Activity Spectra for Substances (PASS) can be utilized to estimate the biological activity spectrum of this compound based on its structural characteristics. This approach aids in identifying potential therapeutic uses while assessing safety profiles.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its development as a therapeutic agent. Interaction studies often involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific biological targets.

- Metabolic Stability Tests : Determining how the compound is metabolized in biological systems.

These studies provide insights into the therapeutic potential and safety profile of the compound .

Case Studies

Case Study 1: Antiviral Activity

In a recent study, derivatives of this compound were evaluated for their antiviral properties against SARS-CoV-2 main protease. The modifications to the trifluoromethyl group significantly impacted cellular antiviral activity and metabolic stability, indicating that such compounds could serve as effective antiviral agents .

Case Study 2: Anticancer Properties

Another study focused on the anticancer activities of trifluoromethyl-substituted compounds, including this compound derivatives. The results showed promising activity against various cancer cell lines, suggesting potential applications in cancer therapy .

Mechanism of Action

The mechanism of action for (4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biological pathways, or affecting cellular processes.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Structure-Activity Relationships

- Fluorine Position Matters : Trifluoromethoxy at the 4-position of pyrrolidine (target compound) may offer better metabolic resistance than phenyl-substituted analogs (e.g., ) due to reduced enzymatic cleavage .

- Substituent Bulk vs. Solubility : Bulky groups like 4-octylphenyl () improve membrane penetration but reduce aqueous solubility, whereas -OCF₃ balances lipophilicity and polarity .

- N-Substituents and Bioactivity : Nitrogen modifications (e.g., methyl or benzyl groups) can alter basicity and receptor interactions, as seen in .

Biological Activity

(4-(Trifluoromethoxy)pyrrolidin-2-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a trifluoromethoxy group and a hydroxymethyl group, which contributes to its unique properties. The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, making it an attractive scaffold for drug development.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity

Recent research has indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through various pathways, including the PI3K/NF-κB signaling pathway .

Key Findings:

- Cell Cycle Arrest: Compounds with similar structures have been shown to induce G2/M phase arrest in A375 melanoma cells, leading to increased apoptosis rates .

- Inhibition of Migration: The inhibition of cell migration was observed in melanoma cells treated with related compounds, suggesting potential applications in preventing metastasis .

Antimicrobial Activity

Pyrrolidine derivatives have also been explored for their antibacterial properties. Research indicates that certain analogs demonstrate effectiveness against Gram-negative bacteria, potentially offering a new avenue for antibiotic development .

Case Study:

A study highlighted the synthesis of pyrrolidine-based inhibitors that showed promising antibacterial activity against Pseudomonas aeruginosa and E. coli, with minimum inhibitory concentrations (MICs) reported as low as 8 μg/mL .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Apoptosis Induction: The compound may trigger intrinsic apoptotic pathways through mitochondrial dysfunction and activation of caspases.

- Signal Transduction Modulation: It appears to modulate key signaling pathways involved in cell survival and proliferation, particularly the NF-κB pathway, which is crucial for cancer cell growth and metastasis .

- Antimicrobial Action: The disruption of bacterial cell division via interference with cytoskeletal proteins like MreB has been noted in related compounds .

Data Summary

Q & A

Q. What are the optimal synthetic strategies for introducing the trifluoromethoxy group into pyrrolidine derivatives like (4-(Trifluoromethoxy)pyrrolidin-2-yl)methanol?

The trifluoromethoxy group is typically introduced via nucleophilic substitution or fluorination reactions. For example:

- Fluorinating agents : Potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) can replace chloro or nitro groups on heterocycles .

- Trifluoromethoxylation : Use of trifluoromethyl hypofluorite (CFOF) or copper-mediated reactions to install the -OCF moiety on pyrrolidine precursors .

- Hydroxymethyl addition : Post-functionalization of the pyrrolidine ring via reduction (e.g., NaBH in methanol) of ester or nitrile intermediates to yield the methanol group .

Q. Key Considerations :

Q. How can enantiomeric purity be achieved during the synthesis of this compound?

Chiral resolution methods include:

- Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .

- Diastereomeric salt formation : React the racemic mixture with a chiral acid (e.g., L-tartaric acid) to separate enantiomers via crystallization .

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during ring-closing metathesis or hydrogenation steps to control stereochemistry .

Validation : Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC coupled with mass spectrometry .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomers of this compound be resolved?

Conflicting H/C NMR signals arise from conformational flexibility or overlapping peaks. Mitigation strategies:

- Variable-temperature NMR : Cool samples to -40°C to slow ring puckering and resolve split signals .

- 2D NMR (COSY, NOESY) : Identify through-space correlations to distinguish axial vs. equatorial substituents on the pyrrolidine ring .

- X-ray crystallography : Definitive structural assignment via single-crystal analysis, though challenging due to the compound’s hygroscopicity .

Example : For a similar pyrrolidine derivative, NOESY correlations between the trifluoromethoxy group and adjacent protons confirmed the axial configuration .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in CNS drug discovery?

The compound’s pyrrolidine scaffold and fluorinated groups suggest potential as a neuromodulator. Relevant assays:

- Receptor binding assays : Screen against dopamine D or serotonin 5-HT receptors using radiolabeled ligands (e.g., H-spiperone) .

- Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify remaining parent compound via LC-MS to assess CYP450-mediated degradation .

- Blood-brain barrier (BBB) penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) with a pH 7.4 phosphate buffer system .

Data Interpretation : A logP value <3 and high passive permeability (>5 × 10 cm/s) in PAMPA-BBB indicate favorable CNS uptake .

Q. How does the trifluoromethoxy group influence the compound’s stability under acidic conditions?

The electron-withdrawing -OCF group increases susceptibility to acid-catalyzed degradation. Methodological insights:

- Stress testing : Expose the compound to 0.1M HCl at 37°C for 24 hours and monitor degradation via HPLC.

- Stabilization strategies : Formulate with enteric coatings (e.g., Eudragit® L100) or co-administer proton-pump inhibitors to mitigate gastric degradation .

Supporting Data : Analogous pyridine derivatives with -OCF showed 40–60% degradation under similar conditions .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .

- QSAR models : Correlate logD (octanol/water distribution coefficient) with bioavailability using software like Schrödinger’s QikProp .

- Density functional theory (DFT) : Calculate the energy barrier for hydrolysis of the trifluoromethoxy group to assess chemical stability .

Validation : Compare predicted vs. experimental clearance rates in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.